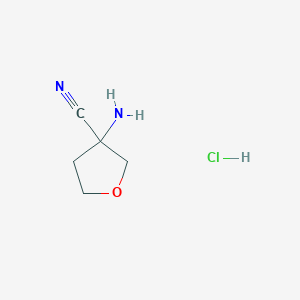
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid
Übersicht
Beschreibung
“3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid” is a compound involved in the regulation of GATA3 DNA binding activity in Th2 cells .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NO2S/c1-7-3-4-8(2)12(7)9-5-6-15-10(9)11(13)14/h3-6H,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 221.28 . It is a solid .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Medicinal Chemistry
- Application Summary : This compound, also known as Pyrrothiogatain, is a novel inhibitor of GATA family proteins . It targets the DNA-binding activity of GATA3 and other members of the GATA family, inhibiting the interaction between GATA3 and SOX4 .
- Results or Outcomes : The compound was found to inhibit the interaction between GATA3 and SOX4 . This could potentially have implications in the treatment of diseases where these proteins play a role, although more research would be needed to confirm this.
-
Scientific Field: Pharmaceutical Chemistry
- Application Summary : The pyrrole ring system, which is part of the structure of “3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid”, is known to be a biologically active scaffold which possesses a diverse nature of activities . It can be found in many natural products and marketed drugs, and is known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
- Results or Outcomes : The pyrrole ring system has been found to have a wide range of biological activities, and has been used in the development of a number of marketed drugs .
-
Scientific Field: Antiviral Research
- Application Summary : Pyrrole derivatives, including “3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid”, have been studied for their potential antiviral properties . Specifically, they have been investigated as inhibitors of reverse transcriptase, a key enzyme in the replication of HIV-1 .
- Results or Outcomes : Some pyrrole derivatives have shown promising results in inhibiting reverse transcriptase, suggesting potential applications in the treatment of HIV-1 .
-
Scientific Field: Organic Synthesis
-
Scientific Field: Antimicrobial Research
- Application Summary : Pyrrole derivatives, including “3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid”, have been studied for their potential antimicrobial properties . They have been investigated as inhibitors of various bacterial and fungal species .
- Results or Outcomes : Some pyrrole derivatives have shown promising results in inhibiting various bacterial and fungal species, suggesting potential applications in the treatment of various infectious diseases .
-
Scientific Field: Organic Chemistry
- Application Summary : “3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid” can be used as a building block in the synthesis of more complex organic compounds . The pyrrole ring system is a versatile scaffold that can be functionalized in various ways to create a wide range of different compounds .
- Methods of Application : The compound can be used in various organic synthesis reactions, such as the Paal-Knorr reaction . The exact methods of application or experimental procedures depend on the specific synthesis reaction being carried out.
- Results or Outcomes : The use of “3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid” in organic synthesis can lead to the creation of a wide range of different compounds with potential applications in various fields .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-4-5-10(2)15(9)12-8-11(14(16)17)6-7-13(12)18-3/h4-8H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAHKNCENUBZIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC(=C2)C(=O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B1526127.png)






![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1526139.png)
![3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526140.png)



![1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one](/img/structure/B1526148.png)